1,2,3-Trichloro-4-fluorobenzene
Overview
Description
1,2,3-Trichloro-4-fluorobenzene is an organochlorine compound with the molecular formula C₆H₂Cl₃F. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluorine atom. This compound is a colorless solid and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-4-fluorobenzene can be synthesized through several methods. One common method involves the chlorination of 4-fluorobenzene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.
Oxidation Reactions: It can undergo oxidation to form corresponding chlorinated and fluorinated benzoic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products
Substitution: Formation of 1,2,3-trihydroxy-4-fluorobenzene.
Reduction: Formation of 1,2-dichloro-4-fluorobenzene.
Oxidation: Formation of 1,2,3-trichloro-4-fluorobenzoic acid.
Scientific Research Applications
1,2,3-Trichloro-4-fluorobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Used in the manufacture of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially altering their function. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the fluorine atom.
1,2,4-Trichloro-5-fluorobenzene: Different positions of chlorine and fluorine atoms.
1,3,5-Trichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.
Uniqueness
1,2,3-Trichloro-4-fluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in specialized applications.
Properties
IUPAC Name |
1,2,3-trichloro-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGXXXWPQLLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190052 | |
Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-36-2 | |
Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-trichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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